4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride

Overview

Description

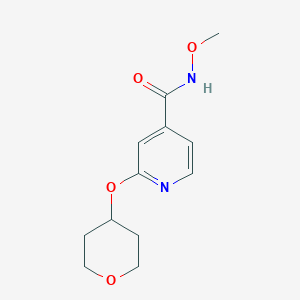

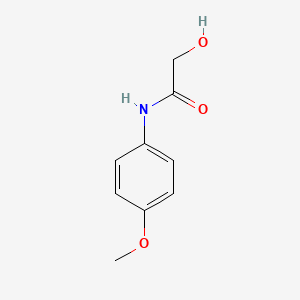

4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride is a chemical compound with the molecular formula C5H13ClNOP . It has a molecular weight of 169.59 .

Molecular Structure Analysis

The InChI code for 4-Methyl-1,4-azaphosphinane 4-oxide is 1S/C5H12NOP/c1-8(7)4-2-6-3-5-8/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis

4-Methyl-1,4-azaphosphinane 4-oxide has a density of 1.1±0.1 g/cm3, a boiling point of 314.5±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.6±3.0 kJ/mol and a flash point of 144.0±24.8 °C .Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactions of organophosphorus compounds, including azaphosphinanes, have been a topic of significant interest in the field of organic chemistry. For instance, the synthesis of 2-ethoxy-6-oxo-1,2-azaphosphinane 2-oxide, a related compound, was achieved through cyclocondensation of ethyl 4-(P-amino-P-ethoxyphosphinoyl)butanoate. The derivatives of this compound reacted with organometallic reagents and bases to yield acyclic products, highlighting the reactivity and potential for further functionalization of azaphosphinane oxides (Hewitt & Teese, 1984).

Enzymatic Inhibition

4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride and its derivatives can be designed as inhibitors for specific enzymes. The synthesis and enzymatic evaluation of a closely related compound, 4-mercapto-6-oxo-1, 4-azaphosphinane-2-carboxylic acid 4-oxide, as an inhibitor of mammalian dihydroorotase, was based on the affinity of phosphinothioic acids for zinc. This approach underscores the potential application of 4-methyl-1,4-azaphosphinane 4-oxide hydrochloride in designing enzyme inhibitors, which could be relevant in drug discovery and biochemical research (Manthey, Huang, Bubb, & Christopherson, 1998).

Organocatalysis

Azaphosphinanes have been explored as organocatalysts in various chemical reactions. An example of this application is the use of azaphosphatranes, structurally related to azaphosphinanes, as efficient, single-component, metal-free catalysts for the synthesis of cyclic carbonates from CO2 and epoxides. This showcases the potential of 4-methyl-1,4-azaphosphinane 4-oxide hydrochloride in catalysis, particularly in reactions aimed at carbon dioxide utilization and the creation of value-added products in an environmentally friendly manner (Chatelet, Joucla, Dutasta, Martinez, Szeto, & Dufaud, 2013).

Flame Retardancy

Organophosphorus compounds, including azaphosphinanes, have applications in the development of flame-retardant materials. A reactive flame retardant based on phosphazene and cyclophosphonate was synthesized for use in rigid polyurethane foams. This highlights the potential of using 4-methyl-1,4-azaphosphinane 4-oxide hydrochloride derivatives in the preparation of materials with enhanced fire resistance, contributing to safety in various applications (Yang, Wang, Han, Ma, & Li, 2017).

properties

IUPAC Name |

4-methyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NOP.ClH/c1-8(7)4-2-6-3-5-8;/h6H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTLKNUVQLIKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride | |

CAS RN |

945459-80-3 | |

| Record name | 4-methyl-1,4lambda5-azaphosphinan-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2690097.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2690099.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2690105.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2690106.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2690109.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2690111.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2690112.png)